trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate
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Overview
Description
trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a chemical compound with the molecular formula C4H4BF6K. It is a colorless to yellow solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: It participates in substitution reactions where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate has several scientific research applications:
Biology: It is used in the development of new pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug discovery and development, particularly in the synthesis of fluorinated compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate exerts its effects involves the transfer of the trifluoromethyl group to other molecules. This transfer is facilitated by the borate moiety, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the compound interacts with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium trifluoroborate: Used in similar cross-coupling reactions but lacks the cyclopropyl and trifluoromethyl groups.
Potassium trifluoro(N-methylheteroaryl)borates: These compounds have different substituents on the borate moiety and are used in different types of reactions.
Potassium bifluoride: Used as a fluorinating agent but has different reactivity and applications.
This compound’s unique structure and properties make it a valuable reagent in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMBFYMBVPJAS-SWLXLVAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF6K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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